

# A Comparative Analysis of Cefixime and Amoxicillin: Clinical and Bacteriological Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Wincef*

Cat. No.: *B1242291*

[Get Quote](#)

This guide provides a detailed comparison of the clinical and bacteriological efficacy of two widely used beta-lactam antibiotics: Cefixime, a third-generation cephalosporin, and Amoxicillin, an aminopenicillin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on data from various clinical trials.

## Mechanism of Action

Both Cefixime and Amoxicillin are bactericidal antibiotics that function by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. While their fundamental mechanism is similar, differences in their chemical structure affect their spectrum of activity and resistance to beta-lactamases.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for Cefixime and Amoxicillin.

## Clinical Efficacy in Respiratory Tract Infections

Cefixime and Amoxicillin are frequently prescribed for respiratory tract infections. The following tables summarize their comparative efficacy in lower and upper respiratory tract infections based on clinical trial data.

Table 1: Clinical and Bacteriological Efficacy in Lower Respiratory Tract Infections

| Study                    | Drug Regimen                                            | Clinical Response (Cure/Improvement) | Bacteriological Eradication Rate | Predominant Pathogens                                                                  |
|--------------------------|---------------------------------------------------------|--------------------------------------|----------------------------------|----------------------------------------------------------------------------------------|
| Beumer et al.            | Cefixime: 200 mg twice daily                            | 71%                                  | 54%                              | Haemophilus species, <i>S. pneumoniae</i> , <i>B. catarrhalis</i> <sup>[1][2][3]</sup> |
|                          | Amoxicillin/clavulanic acid: 500 mg/125 mg thrice daily | 74%                                  | 52%                              | Haemophilus species, <i>S. pneumoniae</i> , <i>B. catarrhalis</i> <sup>[1][2][3]</sup> |
| Kiani et al.             | Cefixime: 400 mg once daily                             | 100% (22 of 22 patients)             | 100%                             | <i>S. pneumoniae</i> , <i>H. influenzae</i> , <i>E. coli</i> <sup>[4]</sup>            |
|                          | Amoxicillin: 250 or 500 mg three times daily            | 96% (23 of 24 patients)              | 83%                              | <i>S. pneumoniae</i> , <i>H. influenzae</i> , <i>E. coli</i> <sup>[4]</sup>            |
| French Multicenter Study | Cefixime: 200 mg b.d.                                   | 80.7%                                | 94.7% (17 of 18)                 | Not specified <sup>[5]</sup>                                                           |

|| Amoxicillin: 1 g b.d. | 82.2% | 80% (16 of 20) | Not specified<sup>[5]</sup> ||

Table 2: Clinical and Bacteriological Efficacy in Upper Respiratory Tract Infections (Pharyngitis/Tonsillitis)

| Study        | Drug Regimen                | Favorable Clinical Results     | Bacteriological Eradication Rate | Predominant Pathogens                                   |
|--------------|-----------------------------|--------------------------------|----------------------------------|---------------------------------------------------------|
| Kiani et al. | Cefixime: 400 mg once daily | 99% (of 73 evaluable patients) | 93%                              | Group A, beta-hemolytic Streptococcus, H. influenzae[4] |

|| Amoxicillin: 250 or 500 mg three times daily | 98% (of 66 evaluable patients) | 100% | Group A, beta-hemolytic Streptococcus, H. influenzae[4] |

## Clinical Efficacy in Acute Otitis Media

Acute otitis media (AOM) is a common childhood infection where both antibiotics are indicated.

Table 3: Clinical and Bacteriological Efficacy in Acute Otitis Media

| Study                | Drug Regimen                                 | Favorable Clinical Response (Cure/Improvement) | Bacteriological Eradication Rate | Predominant Pathogens                                                                                |
|----------------------|----------------------------------------------|------------------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------|
| US Multicenter Trial | Cefixime: 8 mg/kg once daily                 | 93%                                            | 94%                              | <i>H. influenzae</i> , <i>S. pneumoniae</i> , <i>B. catarrhalis</i> <sup>[6]</sup><br><sup>[7]</sup> |
|                      | Amoxicillin: 40 mg/kg/day in 3 divided doses | 94%                                            | 95%                              | <i>H. influenzae</i> , <i>S. pneumoniae</i> , <i>B. catarrhalis</i> <sup>[6]</sup> <sup>[7]</sup>    |
| Randomized Trial     | Cefixime: 8 mg/kg daily                      | 86.7% (pathogen eradication)                   | Not explicitly stated            | <i>H. influenzae</i> , <i>S. pneumoniae</i> <sup>[8]</sup>                                           |
|                      | Amoxicillin: 40 mg/kg daily                  | 79.4% (pathogen eradication)                   | Not explicitly stated            | <i>H. influenzae</i> , <i>S. pneumoniae</i> <sup>[8]</sup>                                           |
| Bahçeciler et al.    | Cefixime: 8 mg/kg once daily                 | 90% (18 of 20 children)                        | Not specified                    | Not specified <sup>[9]</sup>                                                                         |

|| Amoxicillin: 50 mg/kg/day in 3 divided doses | 90% (18 of 20 children) | Not specified | Not specified<sup>[9]</sup> |

Notably, some studies suggest that Cefixime may be more effective against *H. influenzae*, while Amoxicillin may be more effective against *S. pneumoniae* in AOM.<sup>[8]</sup><sup>[10]</sup><sup>[11]</sup>

## Clinical Efficacy in Urinary Tract Infections

Both antibiotics are also utilized in the treatment of urinary tract infections (UTIs).

Table 4: Clinical and Bacteriological Efficacy in Urinary Tract Infections

| Study                | Drug Regimen                | Clinical Cure Rate (1 week post-therapy) | Bacteriological Eradication Rate (1 week post-therapy) | Predominant Pathogens     |
|----------------------|-----------------------------|------------------------------------------|--------------------------------------------------------|---------------------------|
| US Multicenter Trial | Cefixime: 400 mg once daily | 90%                                      | 92%                                                    | E. coli, P. mirabilis[12] |

|| Amoxicillin: 250 mg three times daily | 83% | 84% | E. coli, P. mirabilis[12] |

## Experimental Protocols

The following outlines the methodologies of key comparative clinical trials.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a randomized controlled trial comparing Cefixime and Amoxicillin.

## Comparative, Multicenter Studies in Respiratory Tract Infections

- Study Design: These were two double-blind, randomized, multicenter studies.[4]
- Patient Population: A total of 560 patients were enrolled. One study focused on lower respiratory tract infections (n=244), primarily acute bronchitis, while the other focused on upper respiratory tract infections (n=316), mainly pharyngitis and tonsillitis.[4]
- Treatment Regimens: Patients received either Cefixime at a dosage of 400 mg once daily or Amoxicillin at 250 mg or 500 mg three times daily.[4]
- Bacteriological Assessment: Sputum cultures for lower respiratory tract infections and throat cultures for upper respiratory tract infections were performed to identify baseline pathogens. [4]
- Efficacy Evaluation: Clinical response was categorized as "cured" or "improved," and bacteriological efficacy was determined by the eradication of the initial pathogen.[4]

## Randomized, Open-Label, Multicenter Trial in Acute Otitis Media

- Study Design: This was a randomized, open-label, multicenter trial conducted across 15 clinical sites in the United States.[6][7]
- Patient Population: The study included 120 children diagnosed with acute otitis media with effusion.[6][7]
- Treatment Regimens: Children were randomly assigned to a 10-day course of either Cefixime (8 mg/kg once daily) or Amoxicillin (40 mg/kg/day in three divided doses).[6][7]
- Bacteriological Assessment: A tympanocentesis was performed on all patients prior to treatment to obtain a middle ear aspirate for bacterial culture.[6][7]

- Efficacy Evaluation: Favorable clinical response was defined as cure or improvement, and bacteriological eradication was assessed based on clinical criteria.[6][7]

## Double-Blind, Multicenter, Comparative Study in Acute Urinary Tract Infections

- Study Design: This was a 31-site, multicenter, double-blind, randomized trial.[12]
- Patient Population: 565 adult patients with acute urinary tract infections were included in the study.[12]
- Treatment Regimens: Patients were randomized to receive a 10-day course of either Cefixime 400 mg once daily or Amoxicillin 250 mg three times daily.[12]
- Bacteriological Assessment: The baseline urinary pathogen was identified from urine cultures.[12]
- Efficacy Evaluation: Clinical cure and bacteriological eradication rates were assessed one week after the completion of therapy.[12]

## Adverse Effects

Adverse experiences reported for both Cefixime and Amoxicillin are generally similar to other beta-lactam antibiotics.[4][12] Gastrointestinal disturbances, such as diarrhea and stool changes, are among the most frequently reported side effects for both drugs.[4][12] In some studies, the incidence of gastrointestinal side effects was higher in patients treated with Cefixime.[6][12] Rashes have also been reported with both medications.[6]

## Conclusion

Clinical trial data suggests that Cefixime and Amoxicillin have comparable clinical and bacteriological efficacy in the treatment of various common bacterial infections, including those of the respiratory tract, acute otitis media, and the urinary tract. The choice between these two agents may be guided by factors such as the suspected pathogen and its local susceptibility patterns, dosing convenience (once-daily for Cefixime versus multiple daily doses for Amoxicillin), and the patient's history of adverse drug reactions. For instance, Cefixime's enhanced activity against *H. influenzae* may be advantageous in certain clinical scenarios,

while Amoxicillin might be preferred for infections caused by *S. pneumoniae*.<sup>[8][10][11]</sup> Researchers and clinicians should consider these nuances when designing studies or selecting therapeutic regimens.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections. | Semantic Scholar [semanticscholar.org]
- 2. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections. | Semantic Scholar [semanticscholar.org]
- 3. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative, multicenter studies of cefixime and amoxicillin in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Controlled multicentric study comparing cefixime and amoxicillin in the treatment of lower respiratory tract infections in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, open label, multicenter trial of cefixime compared with amoxicillin for treatment of acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, open label, multicenter trial of cefixime compared with amoxicillin for treatment of acute otitis media with effusion. | Semantic Scholar [semanticscholar.org]
- 8. Cefixime compared with amoxicillin for treatment of acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefixime vs amoxicillin in the treatment of acute otitis media in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteriologic and clinical efficacy of cefixime compared with amoxicillin in acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of cefixime in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A double-blind, multicenter, comparative study of the safety and efficacy of cefixime versus amoxicillin in the treatment of acute urinary tract infections in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cefixime and Amoxicillin: Clinical and Bacteriological Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242291#evaluating-the-clinical-and-bacteriological-efficacy-of-cefixime-versus-amoxicillin]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)